Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate
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Overview
Description
Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring, a carbamate group, and a dioxothiolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the dioxothiolan moiety, which is then coupled with a cyclopropane derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a simpler, more hydrogenated compound .
Scientific Research Applications
Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving carbamate and cyclopropane-containing compounds.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes that recognize the carbamate group or receptors that bind to the cyclopropane ring. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate derivatives and cyclopropane-containing molecules. Examples include:
- Methyl 2-(1,1-dioxothiolan-3-yl)acetate
- Potassium (1,1-dioxothiolan-3-yl)dithiocarbamate
Uniqueness
What sets Methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate apart is its combination of a cyclopropane ring with a dioxothiolan moiety, which may confer unique reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-[(1,1-dioxothiolan-3-yl)-methylcarbamoyl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5S/c1-12(7-3-4-18(15,16)6-7)10(13)8-5-9(8)11(14)17-2/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNUVXZQMPNQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2CC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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